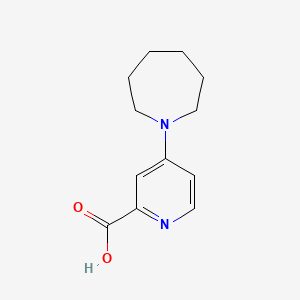

4-Azepan-1-ylpyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

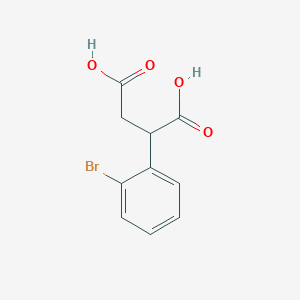

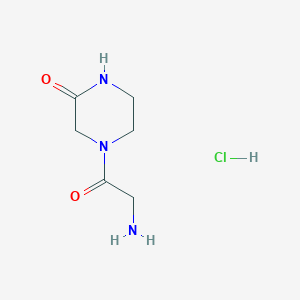

4-Azepan-1-ylpyridine-2-carboxylic acid is an organic heterocyclic compound that belongs to the family of pyridine carboxylic acids. It has a molecular formula of C12H16N2O2 .

Molecular Structure Analysis

The molecular structure of 4-Azepan-1-ylpyridine-2-carboxylic acid consists of a seven-membered azepane ring attached to a pyridine ring with a carboxylic acid group . The molecular weight is 220.27 g/mol.Scientific Research Applications

Central Nervous System (CNS) Modulation

4-Azepan-1-ylpyridine-2-carboxylic acid: derivatives are known to modulate the CNS. They act as GABA_A receptor positive allosteric modulators, which can be beneficial in treating conditions like anxiety, insomnia, and epilepsy. The structural resemblance to purines allows these compounds to interact with various neurotransmitter systems within the brain .

Digestive System Aid

As proton pump inhibitors, certain derivatives of 4-Azepan-1-ylpyridine-2-carboxylic acid can reduce stomach acid production. This is crucial for treating gastroesophageal reflux disease (GERD) and preventing peptic ulcers .

Anti-Cancer Properties

The ability of 4-Azepan-1-ylpyridine-2-carboxylic acid to influence cellular pathways makes it a candidate for cancer treatment. It can affect the functioning of cancerous cells, potentially leading to the development of new chemotherapeutic agents .

Anti-Inflammatory Applications

Imidazopyridine derivatives, which include 4-Azepan-1-ylpyridine-2-carboxylic acid , have been found to possess anti-inflammatory properties. This makes them useful in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Enzyme Inhibition

These compounds have shown potential as aromatase inhibitors, which is significant in the treatment of hormone-sensitive cancers like breast cancer. By inhibiting the enzyme aromatase, they can reduce estrogen production and slow the growth of certain cancer cells .

Antimicrobial Activity

The structural complexity of 4-Azepan-1-ylpyridine-2-carboxylic acid allows it to interact with various pathogens. This interaction can disrupt the growth and reproduction of bacteria and viruses, leading to its application in developing new antimicrobial drugs .

properties

IUPAC Name |

4-(azepan-1-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPLRWDBSPOPGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=NC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)

![4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1373412.png)

![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)

![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)